Thiazol-2-YL-acetonitrile
Overview
Description
Thiazol-2-YL-acetonitrile is a heterocyclic organic compound that contains a thiazole ring attached to an acetonitrile group The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
Thiazol-2-YL-acetonitrile, like many other thiazole derivatives, has been found to interact with a variety of biological targets. One such target is DNA . It has been reported that certain thiazole compounds can bind to DNA and interact with topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription .
Mode of Action
Upon binding to DNA, this compound interacts with topoisomerase II, leading to DNA double-strand breaks . This interaction results in a halt in the cell cycle at the G2 phase, ultimately leading to cell death . This mode of action is particularly relevant in the context of cancer treatment, where inducing cell death in cancerous cells is a primary therapeutic goal.
Biochemical Pathways
It is known that thiazole compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole compounds are generally known for theirlipophilicity , which can influence their absorption and distribution within the body. Lipophilic compounds can easily cross cell membranes, potentially leading to higher bioavailability.
Result of Action
The primary result of this compound’s action is the induction of cell death . This is achieved through its interaction with DNA and topoisomerase II, leading to DNA double-strand breaks and a halt in the cell cycle . This makes this compound and other similar thiazole compounds potential candidates for anticancer therapies.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the compound’s bioavailability and its ability to reach its target sites within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazol-2-YL-acetonitrile can be synthesized through several methods. One common approach involves the reaction of thiazole with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Thiazol-2-YL-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiazole derivatives.
Scientific Research Applications
Thiazol-2-YL-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but without the acetonitrile group.
Benzothiazole: Contains a fused benzene ring with the thiazole ring, exhibiting different chemical properties.
Thiazolidine: A saturated analog of thiazole with different reactivity.
Uniqueness: Thiazol-2-YL-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential in various applications.
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBGFCHJCWNVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406765 | |
Record name | THIAZOL-2-YL-ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101010-74-6 | |
Record name | THIAZOL-2-YL-ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-thiazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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